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molecular formula C15H12O3 B3194078 Benzyl 4-formylbenzoate CAS No. 78767-55-2

Benzyl 4-formylbenzoate

Cat. No. B3194078
M. Wt: 240.25 g/mol
InChI Key: JCYUVFOJNQNFQF-UHFFFAOYSA-N
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Patent
US06900318B1

Procedure details

304 g (2 mol) of 4-formylbenzoic acid were dissolved in 1 l of dimethylformamide (DMF), 304 g (2.2 mol) of potassium carbonate were added and then over a period of 30 min 261 ml (2.2 mol) of benzyl bromide were added at about 40° C. (exothermic reaction). The mixture was stirred for further 4 h at 40° C. to 45° C. Then the reaction mixture was poured into 3 l of ice-water and extracted for times with 1 l each of ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and the ethyl acetate removed in a rotary evaporator at reduced pressure. 503 g of an oil were obtained. The crude product was used directly in the next reaction step.
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
261 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:8])=[CH:5][CH:4]=1)=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
304 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
304 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
261 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for further 4 h at 40° C. to 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
EXTRACTION
Type
EXTRACTION
Details
extracted for times with 1 l each of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed in a rotary evaporator at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 503 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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